molecular formula C21H24N6O4 B6462899 4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2549031-92-5

4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B6462899
CAS No.: 2549031-92-5
M. Wt: 424.5 g/mol
InChI Key: LMPDKUPTOLAAJX-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.18590327 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation .

Mode of Action

This compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the downstream signaling cascades that lead to cell survival and proliferation . It has been shown to have potent inhibitory effects against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, this compound disrupts several key biochemical pathways. RET is involved in multiple signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . These pathways regulate various cellular processes, including cell growth, survival, and differentiation . By inhibiting RET, this compound can disrupt these pathways, leading to reduced cell proliferation and survival .

Pharmacokinetics

It is known to be soluble in dmso, suggesting that it may have good bioavailability . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .

Result of Action

The inhibition of RET by this compound leads to a decrease in cell proliferation and survival . This makes it a potential therapeutic agent for diseases characterized by overactive RET signaling, such as certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s binding to its target

Properties

IUPAC Name

4-methoxy-1-methyl-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-25-13-17(18(30-3)8-19(25)28)20(29)27-6-4-16(5-7-27)31-21-22-9-14(10-23-21)15-11-24-26(2)12-15/h8-13,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPDKUPTOLAAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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